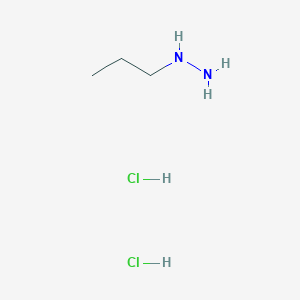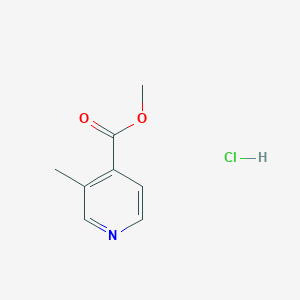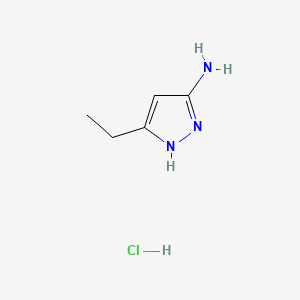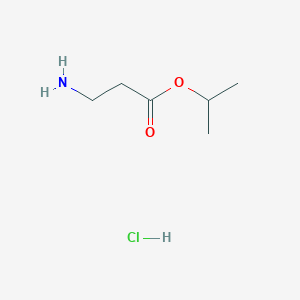
Propylhydrazine dihydrochloride
Übersicht
Beschreibung
Propylhydrazine dihydrochloride is a chemical compound with the molecular formula C3H12Cl2N2 . It is a derivative of hydrazine.
Molecular Structure Analysis
The molecular formula of propylhydrazine dihydrochloride is C3H12Cl2N2 . The InChI code is 1S/C3H10N2.2ClH/c1-2-3-5-4;;/h5H,2-4H2,1H3;2*1H . The molecular weight is 147.05 g/mol .Physical And Chemical Properties Analysis
Propylhydrazine dihydrochloride is a powder with a melting point of 127-130°C . It has a molecular weight of 147.05 g/mol .Wissenschaftliche Forschungsanwendungen
Tumor Induction in Mice
Propylhydrazine dihydrochloride has been studied for its potential to induce tumors. In one study, solutions of propylhydrazine dihydrochloride were administered in the drinking water of Swiss mice, leading to a significant incidence of lung tumors. The results demonstrated the tumorigenicity of this chemical, underlining its potential risks in environmental and occupational exposure (Nagel, Shimizu, & Tóth, 1975).
Immunologic Surveillance in Colon Carcinoma
Another research utilized a dimethylhydrazine dihydrochloride-induced rat model to study immunologic surveillance against chemically induced primary colon carcinoma. The study revealed that a properly timed administration of antithymocyte globulin led to earlier tumor appearance, increased numbers of tumors, and increased multiplicity of gastrointestinal tumors, supporting the role of the immune system in suppressing tumor growth (Bansal, Mark, Bansal, & Rhoads, 1978).
Anti-Inflammatory Activity
Study on Anti-Inflammatory Effects
A study investigated the anti-inflammatory effects of a derivative of hydrazine dihydrochloride, specifically N, N′-bis(3-dimethylamino-1-phenyl-propylidene)hydrazine dihydrochloride. The compound was evaluated for its effectiveness against carrageenan-induced edema and hyaluronidase-induced vascular permeability, showing inhibitory effects on inflammation and a tendency to decrease capillary permeability (Gul, Suleyman, & Gul, 2009).
Cancer Research
Colon Carcinogenesis Study
Research on colon carcinogenesis used a single dose of dimethylhydrazine dihydrochloride in rats, examining the development of colon tumors. The study indicated that a high incidence of colon tumors can be induced by a single dose of this compound after a specific latency period, providing insights into the dose- and time-response relationship in colon carcinogenesis (Glauert & Weeks, 1989).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
propylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2ClH/c1-2-3-5-4;;/h5H,2-4H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADOWJSGPWJEKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propylhydrazine dihydrochloride | |
CAS RN |
70629-59-3 | |
| Record name | propylhydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride](/img/structure/B1416712.png)

![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B1416716.png)


